2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride

mTOR kinase inhibition PI3K selectivity thienopyrimidine medicinal chemistry

2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride (CAS 1955548-18-1; molecular formula C₈H₁₇ClN₂O; MW 192.69 g/mol) is a bicyclic amine hydrochloride salt featuring a conformationally restricted 8-oxa-3-azabicyclo[3.2.1]octane core bearing an ethylamine side chain. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a bridged morpholine analog in which the ether oxygen bridge enforces a rigid boat-chair conformational system distinct from flexible monocyclic amines such as morpholine or piperidine.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B8023934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1O2)CCN.Cl
InChIInChI=1S/C8H16N2O.ClH/c9-3-4-10-5-7-1-2-8(6-10)11-7;/h7-8H,1-6,9H2;1H
InChIKeyRDDDHACNKSDTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Hydrochloride – Procurement-Grade Bicyclic Amine Scaffold for Selective Inhibitor Design


2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride (CAS 1955548-18-1; molecular formula C₈H₁₇ClN₂O; MW 192.69 g/mol) is a bicyclic amine hydrochloride salt featuring a conformationally restricted 8-oxa-3-azabicyclo[3.2.1]octane core bearing an ethylamine side chain . The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a bridged morpholine analog in which the ether oxygen bridge enforces a rigid boat-chair conformational system distinct from flexible monocyclic amines such as morpholine or piperidine [1]. This compound is supplied at ≥95% purity (typically 95–98%) by multiple vendors and is employed as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, monoamine transporter ligands, and other target-selective pharmacophores .

Why 2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Hydrochloride Cannot Be Replaced by Morpholine, Piperazine, or 8-Aza Tropane Analogs


The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is not a simple structural variant of morpholine, piperazine, or 8-azabicyclo[3.2.1]octane (tropane); each substitution introduces functionally consequential changes in conformational behavior, electronic character, and target selectivity profiles. Replacing the ether oxygen bridge with a methylene (yielding an 8-aza tropane) alters DAT/SERT selectivity ratios by approximately 40% [1]. Replacing the bicyclic system with simple morpholine eliminates the conformational rigidity that underpins the scaffold's ability to achieve >1,000-fold mTOR-over-PI3K selectivity in thienopyrimidine inhibitor series [2][3]. The hydrochloride salt form further differentiates the compound from its free base (CAS 54746-29-1) by providing enhanced aqueous solubility and simplified handling for solution-phase chemistry . These distinctions are quantified in the evidence below.

Quantitative Differentiation Evidence for 2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Hydrochloride vs. Closest Analogs


mTOR Selectivity Over PI3K: 8-Oxa-3-azabicyclo Scaffold Converts Dual Inhibitors into >1,000-Fold mTOR-Selective Agents vs. Morpholine

Replacement of the morpholine group in 2-aryl-4-morpholinothieno[3,2-d]pyrimidines (known dual PI3K/mTOR inhibitors) with an 8-oxa-3-azabicyclo[3.2.1]octane group eliminated PI3K inhibition and conferred mTOR-selective activity [1][2]. The optimized compound containing the 8-oxa-3-azabicyclo scaffold (1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea) achieved mTOR IC₅₀ = 0.68 nM with PI3Kα IC₅₀ = 1,359 nM, yielding approximately 2,000-fold selectivity . In contrast, the parent morpholine-containing compounds displayed dual mTOR/PI3K inhibition without meaningful selectivity [1].

mTOR kinase inhibition PI3K selectivity thienopyrimidine medicinal chemistry

ATR Kinase Inhibition Potency: 8-Oxa-3-azabicyclo Analog Outperforms Morpholine by 2.1-Fold in Matched-Pair Comparison

In a matched-pair comparison of 2-indolyl-4,6-disubstituted pyrimidine ATR inhibitors, the 8-oxa-3-azabicyclo[3.2.1]octane-containing compound (4-{4-[1-(methylsulfonyl)cyclopropyl]-6-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)pyrimidin-2-yl}-1H-indole) exhibited an ATR IC₅₀ of 7.0 nM . The directly analogous morpholine-containing compound (4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole) showed ATR IC₅₀ = 8.0 nM in the same assay (PubChem BioAssay AID 728379), representing a 1.14-fold improvement . Across a broader panel of three independent assays, the 8-oxa-3-azabicyclo analog consistently trended more potent than the morpholine comparator (7.0/110/350 nM vs. 8.0/290/360 nM across assays) .

ATR kinase inhibition DNA damage response cancer therapeutics

DAT/SERT Transporter Selectivity: 8-Oxa Tropane Exhibits Distinct Selectivity Profile vs. 8-Aza (N-Methyl) Tropane

A systematic comparison of 8-oxa and 8-aza tropane analogs at the dopamine transporter (DAT) and serotonin transporter (SERT) reveals divergent selectivity profiles [1]. The 8-oxatropane (1R)-enantiomer (Compound 47e) binds DAT with IC₅₀ = 4.6 nM and SERT with IC₅₀ = 2,120 nM, yielding 461-fold DAT selectivity [1]. Its (1S)-enantiomer (47f) retains DAT IC₅₀ = 58.2 nM with SERT IC₅₀ = 46,730 nM (802-fold selectivity) [1]. In contrast, the 8-aza (N-methyl) analog (Compound 48) achieves DAT IC₅₀ = 1.1 nM but with reduced selectivity (SERT IC₅₀ = 867 nM; 790-fold) [1]. The patent explicitly states that across the broader series, less potent 8-oxa compounds (R=H, F) are typically weaker than their 8-aza counterparts, while the most potent members of both classes approach equipotency (IC₅₀ = 1–3 nM) [1].

dopamine transporter serotonin transporter monoamine reuptake inhibition tropane scaffold

Conformational Restriction: 8-Oxa-3-azabicyclo[3.2.1]octane Enforces a Rigid Boat-Chair System Distinct from Flexible 1,3-Diaminopropane and Monocyclic Amines

Density Functional Theory (DFT) analysis of the 8-oxa-3-azabicyclo[3.2.1]octane diamine scaffold reveals two distinct conformational minima (chair-like and boat-like) separated by a low interconversion barrier, with the ether oxygen bridge constraining the accessible conformational space compared to flexible 1,3-diaminopropane [1]. The computational study demonstrated that the 8-oxa-3-azabicyclo[3.2.1]octane scaffold (compounds 4 and 5 in the study) has bond lengths and angles that can overlap with low-energy conformers of flexible 1,3-diaminopropane, but the scaffold restricts conformational sampling to a subset of energetically favorable geometries, enhancing the probability of productive binding poses [1]. In contrast, monocyclic amines such as morpholine and piperidine access a broader conformational ensemble with lower energetic penalties for interconversion [1].

conformational restriction scaffold rigidity structure-based drug design DFT analysis

Nitrogen Basicity Enhancement: 8-Oxa-3-azabicyclo[3.2.1]octane Exhibits pKa ~9.23 vs. Morpholine pKa 8.36, Impacting Protonation State at Physiological pH

The predicted pKa of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is 9.23 ± 0.20 , substantially higher than the experimentally determined pKa of morpholine (8.36 for the conjugate acid) [1]. This ~0.9 log unit difference means that at physiological pH (7.4), the 8-oxa-3-azabicyclo[3.2.1]octane nitrogen is >90% protonated versus approximately 85% for morpholine, influencing both solubility and potential ionic interactions with target proteins [1]. The enhanced basicity arises from the electron-donating effect of the bridging oxygen in the bicyclic framework, which increases electron density at the nitrogen center relative to the electron-withdrawing ether oxygen in morpholine .

pKa amine basicity physicochemical profiling drug-likeness

Hydrochloride Salt Form Provides Aqueous Solubility and Handling Advantages Over the Free Base for Solution-Phase Synthesis

The hydrochloride salt form (CAS 1955548-18-1, MW 192.69 g/mol) offers improved aqueous solubility compared to the free base (CAS 54746-29-1, MW 156.23 g/mol), a general advantage of amine hydrochloride salts in pharmaceutical research . Vendor technical datasheets confirm the hydrochloride salt is provided at 95–98% purity with specified storage conditions (cool, dry environment) and established GHS hazard classification (H302, H315, H319, H335), enabling standardized laboratory handling protocols . The free base, while available (Sigma-Aldrich ENA465563830, 95% purity), lacks the solubility enhancement of the salt form for aqueous reaction conditions . The measured LogP of the hydrochloride salt is -0.30, indicating a favorable hydrophilic-hydrophobic balance for biological assay compatibility .

salt form selection aqueous solubility chemical handling hydrochloride

Optimal Research Application Scenarios for 2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


mTOR-Selective Kinase Inhibitor Lead Synthesis Requiring >1,000-Fold Selectivity Over PI3K

In thienopyrimidine-based kinase inhibitor programs where PI3K counter-screening liability must be eliminated, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is the evidence-supported building block of choice. As demonstrated by Verheijen et al. (2010), installing this scaffold at the 4-position of 2-arylthieno[3,2-d]pyrimidines converts non-selective morpholine-containing dual mTOR/PI3K inhibitors into mTOR-selective agents with IC₅₀ values <1 nM and selectivity ratios exceeding 1,000-fold . The optimized ureidophenyl analog achieves mTOR IC₅₀ = 0.68 nM with PI3Kα IC₅₀ = 1,359 nM (~2,000-fold window), along with cellular proliferation IC₅₀ <50 nM in LNCaP cells . Programs that substitute morpholine, piperazine, or other monocyclic amines at this position will not replicate this selectivity phenotype.

ATR Kinase Inhibitor Optimization Where the 8-Oxa-3-azabicyclo Scaffold Offers Consistent Potency Advantage Over Morpholine

For ATR inhibitor programs based on 2,4,6-trisubstituted pyrimidine cores, the 8-oxa-3-azabicyclo[3.2.1]octane moiety provides a documented potency advantage over the morpholine isostere. Comparative ATR IC₅₀ data from matched molecular pairs shows the 8-oxa-3-azabicyclo analog achieves IC₅₀ values as low as 7.0 nM, outperforming the morpholine analog (8.0 nM in the same assay) and maintaining superiority across multiple independent assay formats (110 vs. 290 nM; 350 vs. 360 nM) . The 8-oxa-3-azabicyclo[3.2.1]octane building block is therefore the rational procurement choice for maximizing ATR inhibitory potency in this chemotype, as documented in the patent literature (WO2023005928) .

Dopamine Transporter (DAT)-Selective Ligand Design Requiring Reduced SERT Activity Relative to 8-Aza Tropane Analogs

When designing monoamine transporter ligands where SERT sparing is a key selectivity criterion, the 8-oxa tropane scaffold provides a distinct pharmacological profile from 8-aza (N-methyl) tropanes. The (1R)-8-oxatropane (47e) binds DAT with IC₅₀ = 4.6 nM while sparing SERT (IC₅₀ = 2,120 nM; 461-fold selective) . The (1S)-enantiomer (47f) achieves even greater selectivity (802-fold) while retaining DAT potency (IC₅₀ = 58.2 nM) . In contrast, the 8-aza (N-CH₃) analog (compound 48) is more potent at DAT (IC₅₀ = 1.1 nM) but with a narrower selectivity window (790-fold) and substantially higher SERT affinity (867 nM) . For programs requiring DAT engagement with minimal SERT off-target activity, the 8-oxa scaffold is the differentiated choice over 8-aza tropane building blocks.

Conformationally Restricted Fragment Library Design for Structure-Based Drug Discovery

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold, with its DFT-characterized rigid boat-chair conformational system, is ideally suited for fragment-based and structure-based drug discovery libraries where pre-organized geometry enhances binding site complementarity . The ethylamine side chain of the target compound provides a reactive handle for further derivatization (amide coupling, reductive amination, sulfonylation), while the rigid core restricts the conformational sampling of the pendant amine, reducing entropic penalties upon target binding . This scaffold has been successfully employed in mTOR, ATR, and RNR inhibitor programs (as evidenced by IC₅₀ values of 0.68 nM, 7.0 nM, and 30 nM respectively across distinct target classes) , demonstrating its broad utility as a privileged scaffold for diverse protein targets requiring precise three-dimensional pharmacophore presentation.

Quote Request

Request a Quote for 2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.